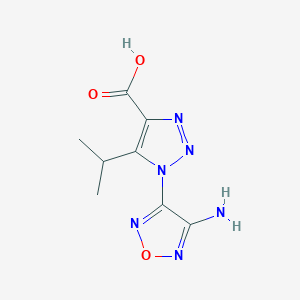

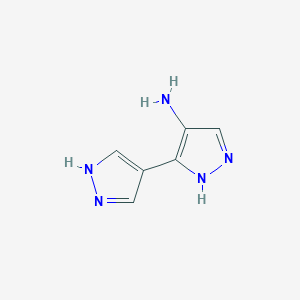

![molecular formula C6H7N5O B1385249 5-(アミノメチル)[1,2,4]トリアゾロ[1,5-a]ピリミジン-7(4H)-オン CAS No. 887405-49-4](/img/structure/B1385249.png)

5-(アミノメチル)[1,2,4]トリアゾロ[1,5-a]ピリミジン-7(4H)-オン

説明

“5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” is a compound that falls under the category of 1,2,4-triazolo[1,5-a]pyrimidines . These compounds have been explored for their antagonist profiling on adenosine receptors .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a method for the synthesis of 2-(2-R-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo-[1,5-a]pyrimidin-6-yl)acetanilides was proposed, which is based on the regioselective domino reaction of N-arylitaconimides with substituted 3-aminotriazoles .科学的研究の応用

医薬品化学における抗癌剤および抗菌剤の応用

[1,2,4]トリアゾロ[1,5-a]ピリミジン部分は、その幅広い薬理作用で知られています。この構造を持つ化合物は、抗癌剤および抗菌剤としての特性について研究されています。 例えば、抗癌剤または抗菌剤の新しいリード化合物を見つけることを目的として、誘導体が合成されています .

創薬における新規誘導体の合成

この部分は、合成と官能基化の汎用性により、創薬において広く応用されています。 研究者は、新しい薬剤の開発につながる可能性のある新規誘導体の合成に焦点を当てています .

臨床試験と市販薬

いくつかの臨床試験と市販薬に、[1,2,4]トリアゾロ[1,5-a]ピリミジン構造が含まれています。 例えば、トラピジルとピロクススラムは、この部分が医薬品化学において潜在能力を示す薬剤です .

薬理作用 多様な治療分野

抗癌作用および抗菌作用に加えて、[1,2,4]トリアゾロ[1,5-a]ピリミジン誘導体は、抗結核作用、CB2カンナビノイドアゴニスト特性、胎児殺傷活性、アデノシン拮抗作用など、さまざまな薬理作用を示すことが報告されています .

化学合成方法論と試薬

[1,2,4]トリアゾロ[1,5-a]ピリミジン誘導体の合成は、これらの化合物の治療の可能性のために、関心の対象となっています。 さまざまな方法論と試薬が、これらの誘導体の作成に使用されてきました .

生化学分析

Biochemical Properties

5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can bind to nucleic acids, potentially interfering with DNA and RNA synthesis and function .

Cellular Effects

The effects of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one on cellular processes are profound. This compound can influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that help turn specific genes on or off by binding to nearby DNA. This modulation can result in changes in the expression of genes involved in cell growth, differentiation, and apoptosis (programmed cell death) . Furthermore, 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active site of enzymes, this compound can prevent the enzymes from catalyzing their respective reactions. This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can interact with DNA and RNA, potentially causing changes in gene expression by affecting the transcription and translation processes . These interactions can lead to a cascade of molecular events that ultimately influence cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that it can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can result in adaptive cellular responses, such as changes in gene expression and enzyme activity, which can alter the compound’s effects . These temporal effects are essential considerations for its use in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . These threshold effects highlight the importance of determining the optimal dosage for achieving the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and can contribute to the overall effects of the compound. Additionally, 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can influence metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and can bind to various proteins within the cell . These interactions can affect its localization and accumulation in different cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 5-(Aminomethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is essential for its activity. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by targeting signals or post-translational modifications . These localizations can affect its interactions with other biomolecules and its overall function within the cell .

特性

IUPAC Name |

5-(aminomethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c7-2-4-1-5(12)11-6(10-4)8-3-9-11/h1,3H,2,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBVJDHZCGBZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N=CNN2C1=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

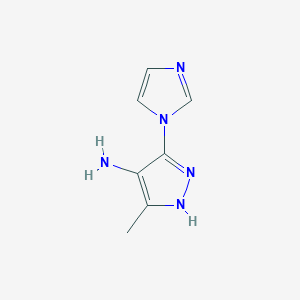

![N-[2-(1-Benzyl-1H-1,2,3-triazol-4-YL)ethyl]-N-methylamine](/img/structure/B1385166.png)

![(3Ar,4s,9bs)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385169.png)

![3-{[4-(Diethylamino)benzyl]amino}-N-methylpropanamide](/img/structure/B1385174.png)

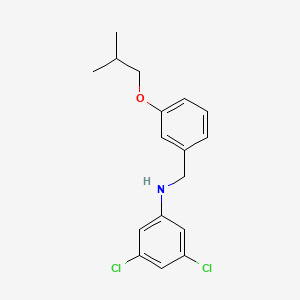

![2-Isopropoxy-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]aniline](/img/structure/B1385179.png)

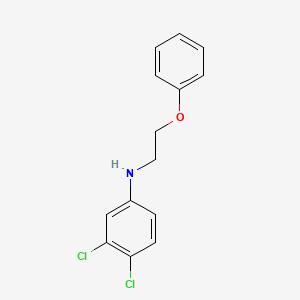

![N-[2-(4-Ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385184.png)

![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)